2',4'-Dimethylbiphenyl-3-carboxylic acid

Descripción

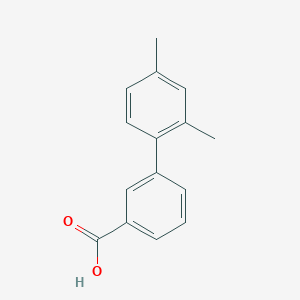

2',4'-Dimethylbiphenyl-3-carboxylic acid (CAS: 1170419-33-6) is a substituted biphenyl carboxylic acid with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . It features a carboxylic acid group at the 3-position of one phenyl ring and two methyl substituents at the 2' and 4' positions of the adjacent phenyl ring (Figure 1). This compound is commercially available with a purity of ≥95% and is widely used in pharmaceutical and materials science research as a building block for synthesizing complex molecules . Its structural rigidity and substituent arrangement make it a valuable intermediate in catalysis and medicinal chemistry.

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMORCGAQBRIKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656543 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170419-33-6 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview:

The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biphenyl derivatives, including 2',4'-Dimethylbiphenyl-3-carboxylic acid . This method involves coupling aryl halides with arylboronic acids under palladium catalysis, often in the presence of phase-transfer catalysts or specific solvents to facilitate the reaction.

Synthetic Route:

- Precursor Preparation : The process typically begins with a suitably halogenated aromatic compound, such as 4-bromo-2-methylbenzoic acid or its ester derivatives, to protect the acid group during coupling.

- Coupling Step : React with 2-methylphenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent mixture like tetrahydrofuran (THF) with aqueous base (potassium carbonate) at elevated temperatures (~80°C).

- Deprotection and Purification : Hydrolyze any ester intermediates to free the carboxylic acid, followed by recrystallization or chromatography for purification.

Data Table: Suzuki-Miyaura Coupling for this compound

Research Findings:

- The Suzuki coupling is effective even with unprotected carboxylic acids when phase-transfer catalysts are employed.

- High yields (>95%) are achievable, although steric hindrance at the coupling sites can reduce efficiency, especially at the ortho positions.

Ullmann Coupling Method

Overview:

An alternative to Suzuki coupling, Ullmann coupling involves copper catalysis to form biaryl bonds, often under harsher conditions but useful when palladium catalysts are unavailable.

Synthetic Route:

- Halogenation : Starting with methylbenzoic acids, halogenate at the desired positions (e.g., iodine or bromine).

- Coupling : React halogenated aromatic compounds with 2-methylphenyl derivatives using copper catalysts (CuI) and ligands like 1,10-phenanthroline in high-boiling solvents such as DMF at elevated temperatures (~120°C).

Data Table: Ullmann Coupling for biphenyl derivatives

| Parameter | Details |

|---|---|

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-phenanthroline |

| Solvent | DMF |

| Temperature | ~120°C |

| Yield | Variable, generally lower than Suzuki (~50-70%) |

| Purification | Recrystallization |

Research Findings:

- Suitable for large-scale synthesis but less efficient for sterically hindered substrates.

- Requires careful control of reaction conditions to minimize by-products.

Oxidation of Methyl-Substituted Biphenyls

Overview:

The methyl groups on biphenyl derivatives are oxidized to carboxylic acids using strong oxidants, providing a route from methylated biphenyls to the target compound.

Synthetic Route:

- Starting Material : 2',4'-Dimethylbiphenyl.

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

- Reaction Conditions : Reflux in aqueous or mixed solvents, with controlled addition to prevent over-oxidation.

Data Table: Oxidation process

| Parameter | Details |

|---|---|

| Oxidant | KMnO₄ or CrO₃ |

| Solvent | Water, acetone, or acetic acid |

| Temperature | Reflux (~80-100°C) |

| Yield | Typically high (>85%) with proper control |

| Purification | Recrystallization |

Research Findings:

- Oxidation of methyl groups is selective and efficient, but excess oxidant can lead to over-oxidation or degradation.

- Optimization of reaction parameters is necessary for high purity.

Industrial Synthesis Considerations

In large-scale production, continuous flow reactors are employed to improve safety, yield, and consistency. Catalytic oxidation steps are optimized with catalysts and solvents to maximize throughput while minimizing by-products.

Data Table: Industrial oxidation process

| Parameter | Details |

|---|---|

| Reactor Type | Continuous flow |

| Catalyst | Supported metal catalysts (e.g., MnO₂) |

| Oxidant | KMnO₄ or Na₂Cr₂O₇ |

| Conditions | Controlled temperature (~80°C), pH adjustment |

| Yield | Up to 95% with optimized conditions |

Research Findings Summary

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Dimethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Quinones, carboxylates.

Reduced Derivatives: Alcohols, aldehydes.

Substituted Derivatives: Halogenated biphenyls, nitro biphenyls.

Aplicaciones Científicas De Investigación

2’,4’-Dimethylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 2’,4’-Dimethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biomolecules.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Substituted Biphenyl Carboxylic Acids

Positional Isomerism and Steric Effects

- Methyl Substitution Patterns :

- The 2',4'-dimethyl configuration in the target compound creates significant steric hindrance around the biphenyl core, which can slow down nucleophilic attack at the carboxylic acid group. In contrast, the 3',4'-dimethyl isomer (CAS: 728919-21-9) offers reduced steric bulk, improving solubility in polar solvents .

- The 2',6'-dimethyl analog (CAS: 955929-56-3) positions methyl groups para to each other, resulting in a planar structure that enhances crystallinity .

Electronic Effects of Substituents

- Electron-Donating Groups (CH₃) :

- Electron-Withdrawing Groups (CF₃, Cl) :

- The 2'-trifluoromethyl derivative exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing nature of CF₃, making it more reactive in esterification reactions .

- Chlorinated analogs (e.g., 2',4'-dichloro-4-hydroxybiphenyl-3-carboxylic acid) show enhanced intermolecular interactions via halogen bonding, which can improve binding affinity in protein-ligand systems .

Actividad Biológica

2',4'-Dimethylbiphenyl-3-carboxylic acid (CAS No. 1170419-33-6) is a synthetic organic compound that has drawn attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O2, and it features a biphenyl structure with methyl groups at the 2' and 4' positions and a carboxylic acid group at the 3 position. This structural configuration is significant for its biological interactions.

Anti-inflammatory Effects

The presence of the carboxylic acid group in this compound suggests potential anti-inflammatory activity. Compounds with such functional groups often modulate cytokine release and influence immune responses. For example, studies on related compounds have demonstrated a reduction in pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures when treated with certain biphenyl derivatives .

Cytotoxicity and Antiproliferative Activity

Preliminary investigations into the antiproliferative effects of similar compounds have shown promising results. In vitro assays revealed that certain biphenyl derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest. The specific impact of this compound on cancer cells remains an area for further exploration.

Study on Biphenyl Derivatives

A study evaluating various biphenyl derivatives found that modifications at different positions significantly affected their biological activity. For instance, compounds with additional functional groups exhibited enhanced antibacterial and anti-inflammatory effects compared to their simpler counterparts . This finding underscores the importance of structural variation in determining biological efficacy.

Cytokine Modulation

In another study focusing on cytokine modulation, compounds structurally similar to this compound demonstrated the ability to reduce TNF-α levels significantly in stimulated PBMC cultures. This suggests that such compounds may be useful in developing therapies for inflammatory diseases .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 2',4'-Dimethylbiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves biphenyl coupling or functional group modification. For example:

- Suzuki-Miyaura coupling : Aryl halides and boronic acids are cross-coupled using palladium catalysts to assemble the biphenyl backbone. Substituent positions are controlled by selecting appropriate starting materials .

- Oxidation of methyl groups : Pre-existing methyl groups on biphenyl precursors can be oxidized to carboxylic acids using reagents like KMnO₄ or CrO₃ under controlled pH and temperature .

- Catalytic optimization : Fluorinated analogs (e.g., 4,4'-difluoro derivatives) require advanced catalytic systems (e.g., Pd/Cu co-catalysts) to enhance regioselectivity and yield . Key factors : Catalyst loading, solvent polarity, and reaction time significantly impact purity and yield. For example, polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Methyl groups appear as singlets (~δ 2.3–2.6 ppm), while carboxylic protons are deshielded (~δ 12–13 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding between carboxylic groups) .

- FT-IR spectroscopy : Carboxylic acid C=O stretching (~1680–1700 cm⁻¹) and O-H bending (~2500–3300 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound in organic chemistry and materials science?

- Intermediate synthesis : Used to prepare derivatives like 4'-formyl or 4'-carboxy analogs for drug discovery .

- Coordination polymers : Carboxylic acid groups act as ligands for metal-organic frameworks (MOFs) with potential in gas storage .

- Structure-activity studies : Methyl groups influence steric hindrance, modulating interactions in enzyme inhibition assays .

Advanced Research Questions

Q. How do the positions of methyl groups on the biphenyl structure affect the compound’s reactivity and biological interactions?

- Steric effects : 2',4'-Dimethyl substitution creates torsional strain, reducing planarity and altering π-π stacking in protein binding .

- Electronic effects : Methyl groups donate electrons via hyperconjugation, increasing electron density on the biphenyl ring and affecting electrophilic substitution rates .

- Comparative table :

Q. What computational approaches are used to model the electronic properties of this compound, and what insights do they provide?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge distribution. For example, methyl groups raise HOMO energy, increasing susceptibility to electrophiles .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to identify binding poses influenced by methyl steric effects .

- MD simulations : Analyze solvation dynamics and stability in aqueous vs. lipid environments, critical for drug delivery studies .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

- By-product analysis : HPLC-MS identifies impurities (e.g., over-oxidized derivatives) from aggressive reaction conditions .

- Reproducibility protocols : Standardize catalyst pre-treatment (e.g., Pd/C reduction) and inert atmosphere use to minimize variability .

- Case study : Discrepancies in oxidation yields (40–75%) may stem from trace moisture or oxygen; anhydrous conditions with molecular sieves improve consistency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.